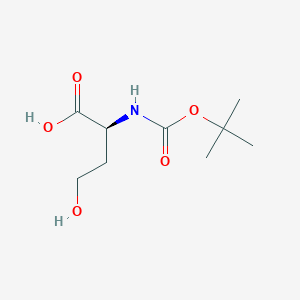

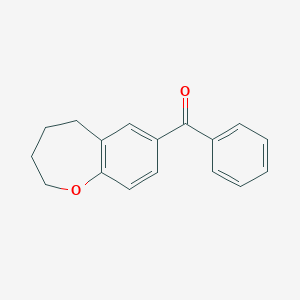

![molecular formula C8H16O B120141 [(Tert-butoxy)methyl]cyclopropane CAS No. 1235439-88-9](/img/structure/B120141.png)

[(Tert-butoxy)methyl]cyclopropane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

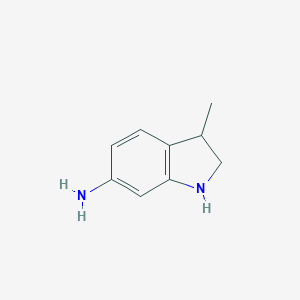

“[(Tert-butoxy)methyl]cyclopropane” is a derivative of cyclopropane, which is a type of cycloalkane. Cycloalkanes are cyclic hydrocarbons, meaning that the carbons of the molecule are arranged in the form of a ring . The smallest cycloalkane is cyclopropane . In addition to being saturated cyclic hydrocarbons, cycloalkanes may have multiple substituents or functional groups that further determine their unique chemical properties .

Synthesis Analysis

Cyclopropane-fused ring scaffolds are typically prepared from olefinic diazo compounds via transition-metal catalysed intramolecular carbenoid insertion . One common method of cyclopropane synthesis is the reaction of carbenes with the double bond in alkenes or cycloalkenes . Methylene, H2C, is the simplest carbene, and in general, carbenes have the formula R2C .Molecular Structure Analysis

Cyclopropane is necessarily planar (flat), with the carbon atoms at the corners of an equilateral triangle . The 60º bond angles are much smaller than the optimum 109.5º angles of a normal tetrahedral carbon atom, causing an increase in the potential energy .Chemical Reactions Analysis

Cyclopropane, like many other cycloalkanes, undergoes ring-opening reactions . The highly strained nature of cyclopropane compounds makes them very reactive and interesting synthetic targets .Physical And Chemical Properties Analysis

The physical properties of cycloalkanes are similar to those of alkanes, but they have higher boiling points, melting points, and higher densities due to the greater number of London forces that they contain . Angle Strain occurs when the sp3 hybridized carbons in cycloalkanes do not have the expected ideal bond angle of 109.5º, causing an increase in the potential energy .Zukünftige Richtungen

Cycloalkanes and their derivatives have many applications in fields like fuel, natural gas, petroleum gas, kerosene, diesel, and many other heavy oils . Understanding cycloalkanes and their properties are crucial as many of the biological processes that occur in most living things have cycloalkane-like structures . Therefore, the study and application of “[(Tert-butoxy)methyl]cyclopropane” and similar compounds have a promising future.

Eigenschaften

IUPAC Name |

(2-methylpropan-2-yl)oxymethylcyclopropane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-8(2,3)9-6-7-4-5-7/h7H,4-6H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTIPHYWXVHGFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273688 |

Source

|

| Record name | [(1,1-Dimethylethoxy)methyl]cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(Tert-butoxy)methyl]cyclopropane | |

CAS RN |

1235439-88-9 |

Source

|

| Record name | [(1,1-Dimethylethoxy)methyl]cyclopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1,1-Dimethylethoxy)methyl]cyclopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

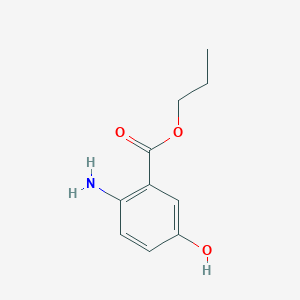

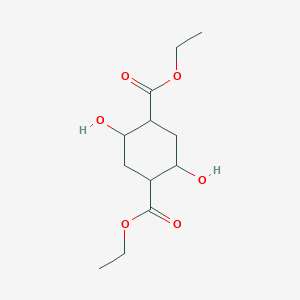

![5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl chloride](/img/structure/B120071.png)

![{4-[3,3-Bis-(4-bromo-phenyl)-allylsulfanyl]-2-chloro-phenoxy}-acetic acid](/img/structure/B120078.png)